Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate
CAS No.: 1803585-53-6
Cat. No.: VC3016344
Molecular Formula: C14H20N6O2
Molecular Weight: 304.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803585-53-6 |
|---|---|
| Molecular Formula | C14H20N6O2 |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | tert-butyl 4-([1,2,4]triazolo[1,5-a]pyrazin-5-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-9-15-8-11-16-10-17-20(11)12/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | VKNHWADZTPGLHP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC3=NC=NN23 |
Introduction
Tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate is a synthetic organic compound with a molecular formula of C14H20N6O2 and a molecular weight of 304.35 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine moiety, and a triazolo-pyrazine ring system. It is primarily utilized in research settings due to its potential pharmacological properties and versatility in chemical synthesis.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | C14H20N6O2 |
| Molecular Weight | 304.35 g/mol |
| CAS Number | 1803585-53-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activities and Potential Applications
Research indicates that compounds similar to tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate exhibit significant biological activities. These include potential roles as inverse agonists for retinoic acid receptor-related orphan receptor gamma t and inhibitors of Janus kinases 1 and 2. Such activities suggest implications for modulating immune responses and cellular signaling pathways, which could be relevant in treating various diseases such as autoimmune disorders and cancers.
Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carboxylate | Contains a dimethyl pyrazole instead of triazolo-pyrazine | |
| Tert-butyl 4-(pyrazin-2-yl)piperazine-1-carboxylate | Lacks the triazole group; focuses on pyrazine interactions | |
| Tert-butyl 3-(triazolopyridin)carboxamide | Features a different nitrogen heterocycle; potential for different biological activity |
Synthetic Routes and Research Methods
Several synthetic routes have been developed for the preparation of tert-butyl 4-{ triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate. Common methods include multi-step reactions involving the formation of the triazolo-pyrazine core followed by attachment to the piperazine moiety. Interaction studies involving this compound often utilize techniques such as molecular docking and binding affinity assays to evaluate its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume